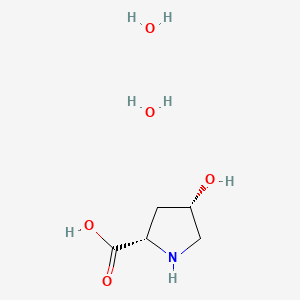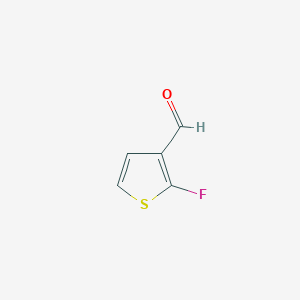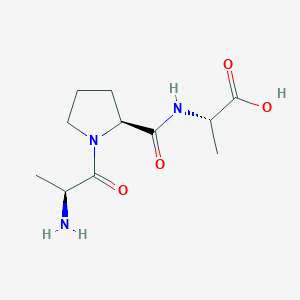
H-Ala-pro-ala-OH
Vue d'ensemble
Description
“H-Ala-pro-ala-OH” is a tripeptide composed of two alanine (Ala) units and a proline (Pro) unit . It is a substrate for skin fibroblast prolidase .
Synthesis Analysis
The synthesis of peptides like “H-Ala-pro-ala-OH” involves overcoming two main obstacles: the statistical nature of the reaction and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . The synthesis process involves the use of N-carboxy a-amino acid anhydrides (NCA) in a heterogeneous system of acetonitrile-water .
Molecular Structure Analysis
The molecular formula of “H-Ala-pro-ala-OH” is C8H14N2O3 . The average molecular weight is 186.21 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Ala-pro-ala-OH” include a molecular weight of 186.21 Da and a molecular formula of C8H14N2O3 . It is soluble in DMSO and should be stored at or below -20 °C .
Applications De Recherche Scientifique
Conformational Analysis and Reactivity
Hydrogen Abstraction Reactions in Amino Acid Residues : Studies have shown that hydroxyl radicals (•OH) can initiate unfolding in amino acids like Gly and Ala by hydrogen abstraction. This process, observed in both Gly and Ala residues, is critical in understanding peptide and protein unfolding, which is implicated in diseases like Alzheimer's (Owen et al., 2012).
NMR Studies on Molecular Conformations : The molecular conformations of linear oligopeptides like H‐(L‐Ala)n‐L‐Pro‐OH have been investigated using NMR, revealing insights into the equilibrium between cis and trans forms of the Ala-Pro peptide bond. This research is significant in understanding the conformational dynamics of peptides (Grathwohl & Wüthrich, 1976).
Peptide and Protein Stability : Studies involving dipeptides like H-Ala-Phe-OH have explored their coordination and protonation abilities, contributing to a better understanding of peptide stability and interactions, crucial in protein chemistry (Koleva et al., 2007).
Biochemical and Biological Insights
Proline Cis-Trans Isomerization in Oligopeptides : Research into the rate of proline cis-trans isomerization in oligopeptides, such as H-Ala-Pro-OH, provides valuable insights into protein folding kinetics, an area critical in understanding many biological processes (Grathwohl & Wüthrich, 1981).
Protective Effects Against Oxidative Stress : Studies have indicated that amino acids like Ala and Pro can offer protective effects against oxidative stress in biological systems. This is particularly relevant in understanding cellular defense mechanisms against environmental stressors (Li et al., 2013).
Understanding Intestinal H+/Peptide Symporters : Research into the specificity of the intestinal H+/peptide symporter PEPT1 towards peptide bond conformers like Ala-Pro provides crucial information on nutrient absorption and drug delivery mechanisms in the gastrointestinal tract (Brandsch et al., 1998).
Synthetic Strategies in Peptide Synthesis : The synthesis of peptides like H-Ala-Arg-(Ala)6-Lys-OH offers insights into overcoming challenges in peptide synthesis, particularly for biologically relevant sequences. This has implications in pharmaceutical and biochemical research (Dettin et al., 2009).
Safety and Hazards
While specific safety and hazard information for “H-Ala-pro-ala-OH” is not available, general safety measures for handling peptides include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
H-Ala-Pro-Ala-OH is a nonpolar dipeptide that is absorbed by human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification .
Mode of Action
The mode of action of H-Ala-Pro-Ala-OH is primarily through its interaction with its targets in the human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification . This suggests that H-Ala-Pro-Ala-OH may play a role in regulating the pH balance within these cells.
Biochemical Pathways
It is known that the compound is involved in the transport of alanine, which can lead to cytoplasmic acidification . This suggests that H-Ala-Pro-Ala-OH may play a role in the regulation of intracellular pH levels, potentially affecting various biochemical pathways within the cell.
Pharmacokinetics
It is known that the compound is absorbed by human intestinal caco-2 cells This suggests that H-Ala-Pro-Ala-OH may have good bioavailability when administered orally
Result of Action
The primary result of H-Ala-Pro-Ala-OH’s action is the acidification of the cytoplasm within human intestinal Caco-2 cells . This can potentially affect various cellular processes, including enzyme activity, protein function, and cellular signaling pathways.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-6(12)10(16)14-5-3-4-8(14)9(15)13-7(2)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZQNYYAYVRKKK-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-pro-ala-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



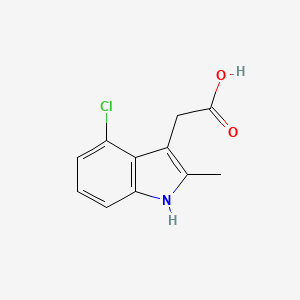
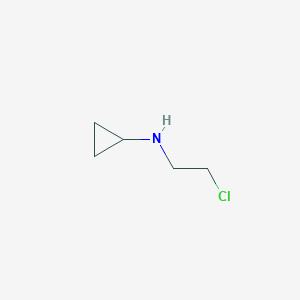
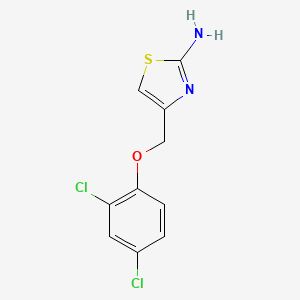
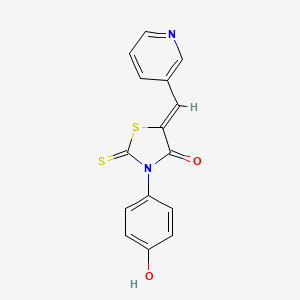

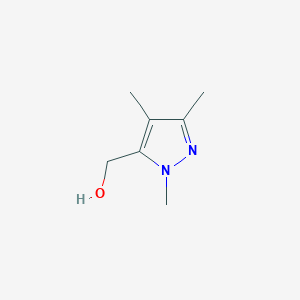
![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)
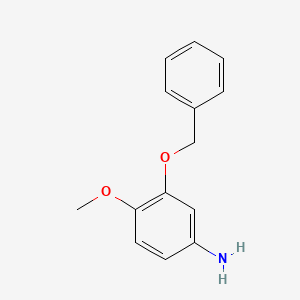
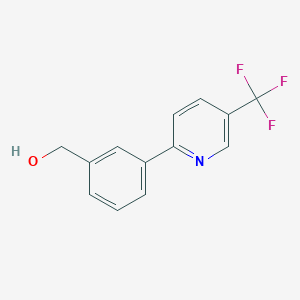
![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)


